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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)nicotinaldehyde

Cat. No.: B1326240 Get Quote

Introduction

5-(3-Chlorophenyl)nicotinaldehyde is a substituted aromatic aldehyde with potential

applications in medicinal chemistry and materials science. As a derivative of nicotinaldehyde, it

incorporates a chlorophenyl moiety, which can significantly influence its chemical and biological

properties. Accurate spectroscopic characterization is paramount for confirming the identity,

purity, and structure of this compound. This technical guide provides a comprehensive

overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data for 5-(3-Chlorophenyl)nicotinaldehyde. It also details the experimental protocols for

acquiring such data and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data
While a complete set of experimentally verified spectroscopic data for 5-(3-
Chlorophenyl)nicotinaldehyde is not readily available in publicly accessible databases, the

following sections present a combination of predicted data and expected values based on the

analysis of its structural components: the nicotinaldehyde core and the 3-chlorophenyl

substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹³C NMR Data

The following table outlines the predicted ¹³C NMR chemical shifts for 5-(3-
Chlorophenyl)nicotinaldehyde. These predictions are based on computational models and

are valuable for the initial assignment of signals in an experimental spectrum.

Carbon Atom Predicted Chemical Shift (ppm)

C=O 165.10

C-Ar (pyridine) 149.17

C-Ar (pyridine) 140.74

C-Ar (pyridine) 135.70

C-Ar (Cl-Ph) 132.04

C-Ar (Cl-Ph) 131.19

C-Ar (Cl-Ph) 131.13

C-Ar (pyridine) 120.47

¹H NMR Data

The expected ¹H NMR chemical shifts for 5-(3-Chlorophenyl)nicotinaldehyde are detailed

below. The multiplicity of the signals (singlet, doublet, triplet, multiplet) will depend on the

coupling with neighboring protons.

Proton Type
Expected Chemical Shift

(ppm)
Multiplicity

Aldehyde (-CHO) 9.5 - 10.5 Singlet (s)

Pyridine Ring Protons 7.5 - 9.0 Doublet (d), Multiplet (m)

Chlorophenyl Ring Protons 7.0 - 8.0 Multiplet (m)
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aldehyde) 2700 - 2900 Medium

C=O (Aldehyde) 1680 - 1715 Strong

C=C (Aromatic) 1400 - 1600 Medium-Strong

C-Cl 600 - 800 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 5-(3-Chlorophenyl)nicotinaldehyde (C₁₂H₈ClNO), the expected molecular

ion peak [M]⁺ would be observed at m/z 217.03 (for ³⁵Cl) and 219.03 (for ³⁷Cl) in an

approximate 3:1 ratio.

Fragment Ion Description

[M-H]⁺ Loss of a hydrogen atom

[M-CHO]⁺ Loss of the formyl group

[M-Cl]⁺ Loss of the chlorine atom

Fragments of the pyridine and chlorophenyl

rings
Further fragmentation of the aromatic systems

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 5-(3-
Chlorophenyl)nicotinaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆). The choice of solvent should be based on the solubility of the compound and should not

have signals that overlap with the analyte's resonances.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45

degrees and a relaxation delay of 1-2 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon

atom.

Use a pulse angle of 30-45 degrees and a longer relaxation delay (2-5 seconds) to ensure

quantitative accuracy if needed.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of the ¹³C isotope.

Process the data similarly to the ¹H NMR spectrum.
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Infrared (IR) Spectroscopy

Sample Preparation:

Solid Phase (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine

powder and press it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (for KBr) or the clean ATR

crystal.

Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method. For a relatively volatile compound like this, Electron Ionization (EI) or

Electrospray Ionization (ESI) are common.

Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-

flight (TOF), or ion trap.

Data Acquisition (EI mode):

The sample is vaporized and bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.
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The resulting ions are separated based on their mass-to-charge ratio (m/z).

A mass spectrum is generated by plotting the relative abundance of the ions as a function

of their m/z values.

Mandatory Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a

synthesized compound like 5-(3-Chlorophenyl)nicotinaldehyde.

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Confirmation

Synthesis of
5-(3-Chlorophenyl)nicotinaldehyde

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C)IR Spectroscopy Mass Spectrometry

Structure Confirmation Purity Assessment

Click to download full resolution via product page

Workflow for Spectroscopic Characterization.

Signaling Pathway Visualization
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The following diagram illustrates a conceptual signaling pathway where a molecule like 5-(3-
Chlorophenyl)nicotinaldehyde could potentially act as a ligand to modulate a cellular

response.
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Conceptual Cellular Signaling Pathway.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 5-(3-
Chlorophenyl)nicotinaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1326240#spectroscopic-data-nmr-ir-
mass-spec-for-5-3-chlorophenyl-nicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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